molecular formula C13H13ClN2O2 B4763111 N-(2-chlorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide

N-(2-chlorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide

Cat. No. B4763111
M. Wt: 264.71 g/mol
InChI Key: UGIFPHKPUZOVQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide is a chemical compound that belongs to the class of isoxazolecarboxamides. It is commonly known as CL-220, 807 or PHA-543,613. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and agriculture.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide is primarily mediated through its interaction with glutamate receptors. Glutamate is the primary excitatory neurotransmitter in the brain, and its receptors are involved in various physiological and pathological processes. N-(2-chlorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide selectively binds to the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory. By blocking the GluN2B subunit, this compound can modulate the activity of the NMDA receptor and regulate the release of glutamate.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of the NMDA receptor and reduce the release of glutamate. In vivo studies have shown that it can improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to have anticonvulsant and neuroprotective effects.

Advantages and Limitations for Lab Experiments

N-(2-chlorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide has several advantages for lab experiments. It is commercially available, and the synthesis method is well established. It is also selective for the GluN2B subunit of the NMDA receptor, which allows for specific modulation of glutamate receptor activity. However, this compound has some limitations as well. It has poor solubility in water, which can limit its use in certain experiments. It also has a relatively short half-life, which can make it difficult to maintain consistent levels in vivo.

Future Directions

N-(2-chlorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide has several potential future directions for research. In medicinal chemistry, it could be further developed as a drug candidate for the treatment of neurological disorders. In neuroscience, it could be used to study the role of the GluN2B subunit in synaptic plasticity and learning and memory. In agriculture, it could be investigated as a potential herbicide. Additionally, future research could focus on improving the solubility and half-life of this compound to increase its usefulness in lab experiments.
Conclusion:
N-(2-chlorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide is a chemical compound with significant potential applications in various fields. The synthesis method is well established, and the compound is commercially available. It selectively binds to the GluN2B subunit of the NMDA receptor, which allows for specific modulation of glutamate receptor activity. It has several advantages for lab experiments, but also has some limitations. Future research could focus on further developing this compound for its potential applications in medicinal chemistry, neuroscience, and agriculture.

Scientific Research Applications

N-(2-chlorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. In neuroscience, it has been used as a tool to study the role of glutamate receptors in synaptic plasticity and learning and memory. In agriculture, it has been investigated as a potential herbicide due to its ability to inhibit plant growth.

properties

IUPAC Name

N-(2-chlorophenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2/c1-3-10-12(8(2)18-16-10)13(17)15-11-7-5-4-6-9(11)14/h4-7H,3H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGIFPHKPUZOVQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NC2=CC=CC=C2Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-chlorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-chlorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(2-chlorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(2-chlorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(2-chlorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(2-chlorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.